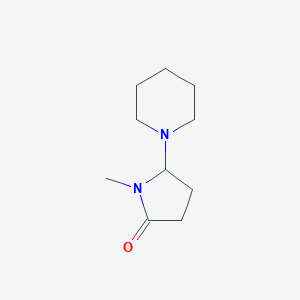
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a pyrrolidinone ring substituted with a methyl group and a piperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with methyl iodide and piperidine under basic conditions. The reaction typically proceeds as follows:
- 2-Pyrrolidinone is treated with a base such as sodium hydride or potassium carbonate.
- Methyl iodide is added to the reaction mixture to introduce the methyl group.
- Piperidine is then added to form the final product, 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)-.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pyrrolidinone: A structurally similar compound with a methyl group on the pyrrolidinone ring but without the piperidinyl group.
N-Methyl-2-pyrrolidone: Another similar compound used as a solvent in various applications.
Uniqueness
2-Pyrrolidinone, 1-methyl-5-(1-piperidinyl)- is unique due to the presence of both the methyl and piperidinyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
831170-39-9 |
|---|---|
Formule moléculaire |
C10H18N2O |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-methyl-5-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O/c1-11-9(5-6-10(11)13)12-7-3-2-4-8-12/h9H,2-8H2,1H3 |
Clé InChI |
DJPKRTCJWUCXAB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCC1=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
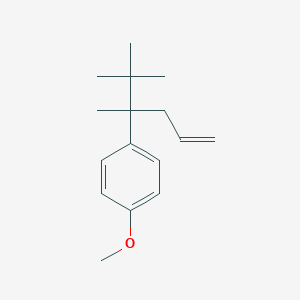

![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
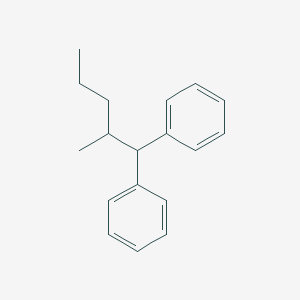

![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)
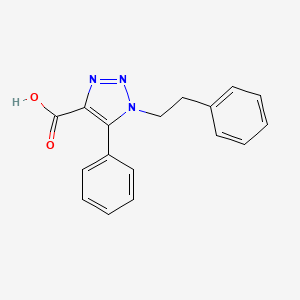
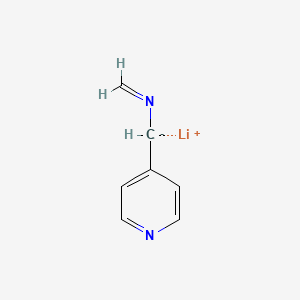

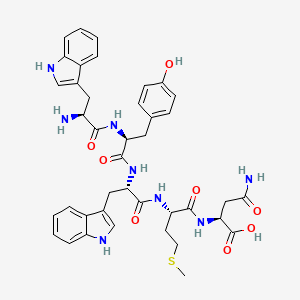
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
